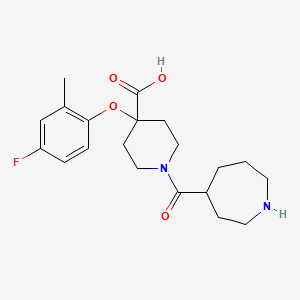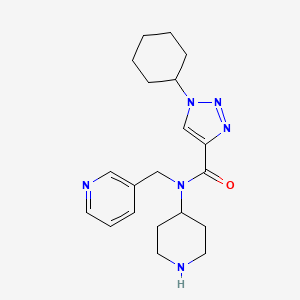![molecular formula C18H22O3 B5375921 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5375921.png)
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione, also known as SU5416, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1998 by Sugen Inc. and subsequently developed as a potential anti-cancer drug. SU5416 is a type of tyrosine kinase inhibitor, which means it can block the activity of certain enzymes involved in cancer cell growth and proliferation.
作用机制
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione works by selectively inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is a tyrosine kinase receptor involved in the formation of new blood vessels (angiogenesis). By blocking VEGFR-2, 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione can prevent the growth and spread of cancer cells, as well as reduce the formation of new blood vessels in tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has been shown to have a number of other biochemical and physiological effects. For example, it can inhibit the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has also been shown to reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One of the main advantages of using 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione in laboratory experiments is its high specificity for VEGFR-2. This allows researchers to selectively target this receptor and study its role in various biological processes. However, one limitation of 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione. One area of interest is the development of more potent and selective VEGFR-2 inhibitors, which could have improved anti-cancer activity and fewer side effects. Another potential direction is the investigation of 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, there is interest in studying the role of VEGFR-2 in non-cancer diseases, such as cardiovascular disease and neurodegenerative disorders.
合成方法
The synthesis of 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione involves several steps, including the condensation of 2,6-dimethylphenol with ethyl oxalate to form an intermediate compound, which is then reacted with phenylhydrazine to yield the desired product. The overall yield of this synthesis method is approximately 10-20%.
科学研究应用
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including leukemia, breast cancer, lung cancer, and glioblastoma. 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has also been investigated as a potential therapy for other diseases, such as pulmonary hypertension and diabetic retinopathy.
属性
IUPAC Name |
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-17(2)14(13-9-5-3-6-10-13)21-16(20)18(15(17)19)11-7-4-8-12-18/h3,5-6,9-10,14H,4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXKYXXWDJREDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5375843.png)

![9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375852.png)
![N-(1-{2-isopropyl-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}ethylidene)-4-methylbenzenesulfonamide](/img/structure/B5375856.png)
![3-[(dimethylamino)methyl]-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-pyrrolidinol](/img/structure/B5375865.png)


![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B5375896.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5375906.png)
![1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5375915.png)

![1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5375931.png)
![4-(1H-imidazol-1-ylmethyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)piperidin-4-ol](/img/structure/B5375939.png)
![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5375946.png)